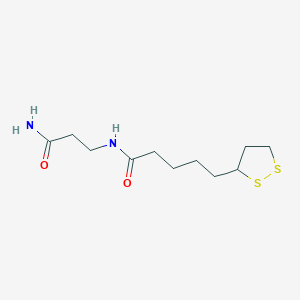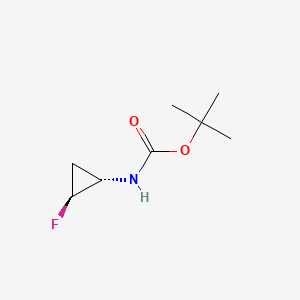
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a fluorocyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:
Fluorocyclopropylamine+tert-Butyl chloroformate→tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated carbamates on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated organic molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis to release active amines, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the fluorocyclopropyl ring.
Fluorocyclopropylamine: Contains the fluorocyclopropyl ring but lacks the carbamate group.
tert-Butyl ((1S,2S)-2-chlorocyclopropyl)carbamate: Similar structure with chlorine instead of fluorine.
Uniqueness
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is unique due to the presence of both the fluorocyclopropyl ring and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
VWSDKMQGCVVQBV-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



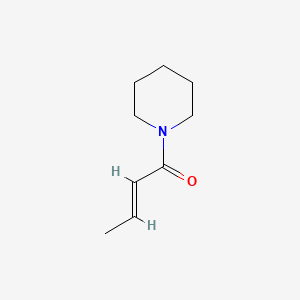
![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
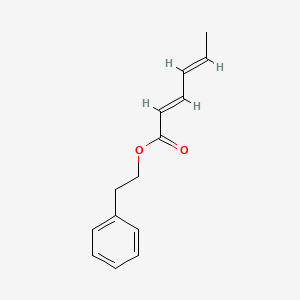
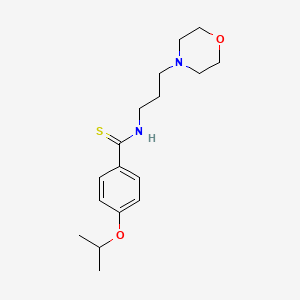
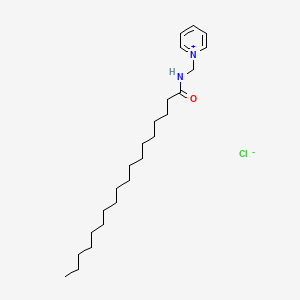
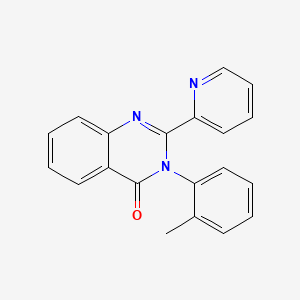

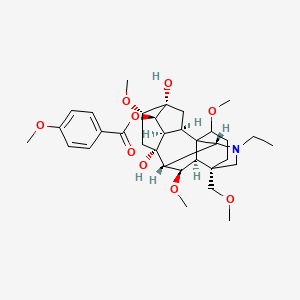
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
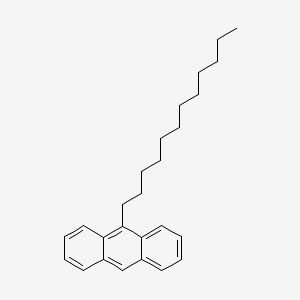
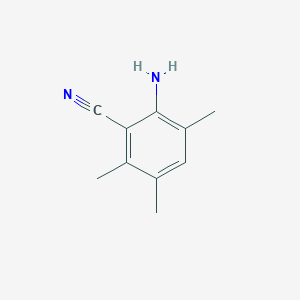
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
